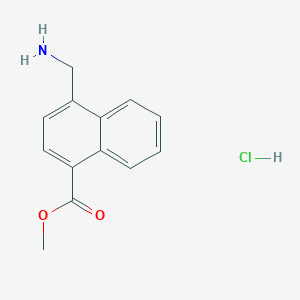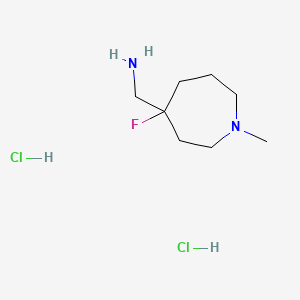![molecular formula C8H11NO3 B13474614 2-Acetyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13474614.png)
2-Acetyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetyl-2-azabicyclo[211]hexane-1-carboxylic acid is a bicyclic compound characterized by its unique structure, which includes a nitrogen atom within the bicyclic framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid typically involves a series of steps starting from commercially available precursors. One common method involves the use of a photocatalytic cycloaddition reaction. This reaction provides access to bicyclo[2.1.1]hexanes with various substitution patterns . Another approach involves the alkylation and mesylation of trans-amino alcohols followed by cyclization .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of photochemistry, particularly [2 + 2] cycloaddition reactions, is a promising method for large-scale production due to its operational simplicity and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-Acetyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitutions, due to the presence of the nitrogen atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms .
Applications De Recherche Scientifique
2-Acetyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid has several scientific research applications:
Chemistry: It serves as a versatile building block for synthesizing more complex molecules.
Biology: Its unique structure makes it useful in studying biological systems and interactions.
Mécanisme D'action
The mechanism by which 2-Acetyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The nitrogen atom within the bicyclic structure plays a crucial role in its reactivity and interaction with other molecules. This compound can act as an electrophile in ring-opening reactions with nucleophiles, making it a valuable building block in medicinal chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[1.1.1]pentanes: These compounds are used as bioisosteres for para-substituted benzene rings.
Cubanes: Known for their stability and unique structure, cubanes are also used as bioisosteres.
Oxabicyclo[2.1.1]hexanes: These compounds are similar in structure and are used as bioisosteres for ortho- and meta-substituted benzenes.
Uniqueness
2-Acetyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid is unique due to the presence of the nitrogen atom within its bicyclic framework. This feature imparts distinct reactivity and makes it a valuable compound for various applications in chemistry and medicine .
Propriétés
Formule moléculaire |
C8H11NO3 |
|---|---|
Poids moléculaire |
169.18 g/mol |
Nom IUPAC |
2-acetyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid |
InChI |
InChI=1S/C8H11NO3/c1-5(10)9-4-6-2-8(9,3-6)7(11)12/h6H,2-4H2,1H3,(H,11,12) |
Clé InChI |
SEGYCPWYMBJIFP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CC2CC1(C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{1-[(Tert-butoxy)carbonyl]-3-methylazetidin-3-yl}-2-hydroxyacetic acid](/img/structure/B13474538.png)
![5-Amino-1-[(3-chlorophenyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13474539.png)


![1-{7-Methylbicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanaminehydrochloride](/img/structure/B13474555.png)

![(2S)-2-[(pyridin-4-yl)amino]propanoic acid hydrochloride](/img/structure/B13474571.png)

methanone](/img/structure/B13474593.png)
![6-(2-Methoxyethyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13474598.png)

![3-[3-(3-Azidopropoxy)propoxy]aniline hydrochloride](/img/structure/B13474620.png)

